molecular formula C10H10N2O2 B6619614 ethyl 5-cyano-6-methylpyridine-2-carboxylate CAS No. 1483764-94-8

ethyl 5-cyano-6-methylpyridine-2-carboxylate

Cat. No.: B6619614
CAS No.: 1483764-94-8
M. Wt: 190.20 g/mol
InChI Key: OHUZMLXSSQGBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-6-methylpyridine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-6-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methylpyridine-2-carboxylate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    5-Cyano-6-methylpyridine-2-carboxylic acid: The carboxylic acid group makes it more acidic compared to the ethyl ester derivative.

Uniqueness

Ethyl 5-cyano-6-methylpyridine-2-carboxylate is unique due to the presence of both the cyano and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 5-cyano-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)7(2)12-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZMLXSSQGBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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